Pyrimidin-2-ol sulfate

Catalog No.
S3482664
CAS No.
90010-00-7
M.F
C4H6N2O5S
M. Wt
194.17 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidin-2-ol sulfate

CAS Number

90010-00-7

Product Name

Pyrimidin-2-ol sulfate

IUPAC Name

1H-pyrimidin-2-one;sulfuric acid

Molecular Formula

C4H6N2O5S

Molecular Weight

194.17 g/mol

InChI

InChI=1S/C4H4N2O.H2O4S/c7-4-5-2-1-3-6-4;1-5(2,3)4/h1-3H,(H,5,6,7);(H2,1,2,3,4)

InChI Key

QTZMLFSKRZITIU-UHFFFAOYSA-N

SMILES

C1=CNC(=O)N=C1.OS(=O)(=O)O

Canonical SMILES

C1=CNC(=O)N=C1.OS(=O)(=O)O

The exact mass of the compound Pyrimidin-2-ol sulfate is 193.99974247 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrimidin-2-ol sulfate, also known as 2-hydroxypyrimidine sulfate or 2-hydroxypyrimidine bisulfate, is a chemical compound with the molecular formula C4H6N2O5SC_4H_6N_2O_5S and a molar mass of 194.16 g/mol. It is characterized by a pyrimidine ring with a hydroxyl group at the second position and a sulfate group attached, which significantly influences its chemical reactivity and biological properties. The compound has a CAS number of 460985-99-3 and is recognized for its potential applications in medicinal chemistry and biochemistry .

Due to the presence of both the hydroxyl and sulfate groups. A common method for synthesizing this compound involves the reaction of 2-hydroxypyrimidine with sulfuric acid, leading to the formation of pyrimidin-2-ol sulfate . Additionally, it can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under suitable conditions, making it versatile for further chemical modifications.

Pyrimidin-2-ol sulfate exhibits notable biological activity, particularly in relation to its interaction with enzymes and proteins. Preliminary studies indicate that it may act as an inhibitor or modulator in various biochemical pathways, although specific mechanisms remain to be fully elucidated. The compound's structure suggests potential interactions with biological targets that could be exploited for therapeutic purposes, particularly in areas such as antiviral and anticancer research .

The primary synthesis method for pyrimidin-2-ol sulfate involves treating 2-hydroxypyrimidine with sulfuric acid. This reaction typically requires controlled conditions to ensure proper formation of the sulfate ester while minimizing side reactions. Other synthetic approaches may include:

  • Sulfonation: Direct sulfonation of pyrimidines using sulfur trioxide or chlorosulfonic acid.
  • Functional Group Transformations: Modifying existing functional groups on pyrimidine derivatives to introduce sulfate moieties.

These methods allow for the production of pyrimidin-2-ol sulfate in varying degrees of purity and yield, depending on the specific conditions employed .

Pyrimidin-2-ol sulfate holds potential applications across several fields:

  • Pharmaceuticals: Its unique structure may contribute to the development of new drugs targeting specific biological pathways.
  • Biochemical Research: Used as a biochemical probe to study enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: Potential use in developing agrochemicals that target specific pests or diseases.

The versatility of pyrimidin-2-ol sulfate makes it a valuable compound for ongoing research and development .

Research into the interactions of pyrimidin-2-ol sulfate with various biological molecules is ongoing. Initial studies suggest that it may interact with amino acids like cysteine, forming stable adducts under physiological conditions. Such interactions could provide insights into its mechanism of action and potential therapeutic applications . Further studies are needed to map out its full interaction profile with proteins and other biomolecules.

Pyrimidin-2-ol sulfate shares structural similarities with several other compounds, particularly those containing pyrimidine rings or hydroxyl groups. Here are some comparable compounds:

Compound NameStructure OverviewUnique Features
Pyrimidin-4-olHydroxyl group at position 4Different biological activity profile
2-HydroxypyridineSimilar hydroxyl functionalityLacks sulfate group; different reactivity
Pyrimidine-5-sulfonic acidSulfonic acid instead of sulfateStronger acidic properties; different applications
2-AminopyrimidineAmino group at position 2Potential for different biological interactions

Pyrimidin-2-ol sulfate is unique due to its combination of hydroxyl and sulfate functionalities, which may enhance its solubility and reactivity compared to other similar compounds. This distinctiveness could lead to unique applications in medicinal chemistry that are not achievable with other pyrimidine derivatives .

Pyrimidin-2-ol Sulfate as a Precursor for Antimicrobial Agents

Pyrimidin-2-ol sulfate serves as a critical intermediate in synthesizing pyrimidine derivatives with broad-spectrum antimicrobial activity. Researchers have functionalized its core structure to develop compounds targeting Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens (Candida albicans, Aspergillus niger). For instance, derivatives bearing thiol or amine substituents at the 4-position of the pyrimidine ring exhibit minimum inhibitory concentrations (MIC) as low as 0.5 µM/mL against S. aureus and C. albicans, outperforming standard drugs like fluconazole [1].

The compound’s sulfate group enhances solubility, facilitating structural modifications that improve membrane permeability. A recent study demonstrated that coupling Pyrimidin-2-ol sulfate with chlorophenyl groups yielded analogues capable of disrupting biofilm formation in C. albicans by reducing mannan thickness in fungal cell walls [3]. This mechanism weakens pathogen adherence and virulence, offering a dual bacteriostatic and biofilm-disruptive profile.

Table 1: Antimicrobial Activity of Pyrimidin-2-ol Sulfate Derivatives

DerivativeMIC (µM/mL)Target Pathogens
Compound 20.5S. aureus, C. albicans
Compound 50.7E. coli, A. niger
Compound 100.6P. aeruginosa, B. subtilis

Structural Analogues in Targeted Cancer Therapeutics

Structural analogues of Pyrimidin-2-ol sulfate have shown promise in oncology, particularly in targeting kinase-driven malignancies. By replacing the hydroxyl group with morpholine or pyrazolo[1,5-a]pyrimidine moieties, researchers have developed inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a regulator of tumor microenvironment signaling. For example, 7-(morpholin-4-yl) pyrazolo[1,5-a]pyrimidine derivatives derived from Pyrimidin-2-ol sulfate exhibit 50% inhibitory concentrations (IC~50~) below 10 nM against PI3Kδ, a target implicated in lymphoma and leukemia progression [4].

These analogues exploit the pyrimidine core’s ability to occupy ATP-binding pockets in kinases, while appended groups optimize selectivity. Molecular dynamics simulations reveal that the sulfate group stabilizes interactions with Lys779 and Asp911 residues in PI3Kδ, reducing off-target effects on PI3Kα isoforms [4]. Such precision supports their development as adjuvants in combination therapies.

Bioisosteric Replacement Strategies in Lead Optimization

Bioisosteric replacement of labile functional groups in Pyrimidin-2-ol sulfate derivatives has improved metabolic stability without compromising potency. For instance, substituting amides with 1,2,4-triazoles in pyrazolo[1,5-a]pyrimidine scaffolds reduces hepatic clearance by 40% in human hepatocytes [5]. The triazole’s dual hydrogen-bond acceptors mimic amide interactions with Lys68 and buried water molecules in CK2’s ATP-binding site, as confirmed by X-ray crystallography [5].

Table 3: Metabolic Stability of Amide vs. Triazole Analogues

CompoundHuman Hepatocyte CL~int~ (mL/min/kg)Solubility (µg/mL)
Amide (3)380.12
Triazole (14)220.47

This strategy has enabled the development of orally bioavailable candidates with extended half-lives in preclinical models.

X-ray Crystallographic Analysis of Hydrogen-Bonding Networks

X-ray crystallographic investigations of pyrimidine-based sulfate compounds reveal comprehensive hydrogen-bonding networks that govern the solid-state organization of Pyrimidin-2-ol sulfate. The compound, with molecular formula C₄H₆N₂O₅S and molecular weight 194.16 g/mol, exhibits characteristic structural features analogous to related pyrimidine sulfate systems [1] [2].

The crystallographic analysis demonstrates that Pyrimidin-2-ol sulfate adopts a hydrogen-bonded framework wherein the pyrimidine ring system maintains planarity while engaging in multiple intermolecular interactions [3]. The asymmetric unit typically consists of a protonated pyrimidine moiety and a hydrogen sulfate anion, creating a charge-balanced system that facilitates extensive hydrogen bonding [3].

Primary hydrogen-bonding interactions occur between the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfate group, with N-H···O distances ranging from 2.52 to 2.59 Å [4] [3]. These interactions represent the strongest stabilizing forces within the crystal structure, contributing interaction energies of approximately 15-20 kJ/mol [4]. The protonation site of the pyrimidine ring serves as a crucial hydrogen bond donor, establishing directional contacts with the sulfate oxygen atoms [3].

Secondary hydrogen-bonding networks involve O-H···O interactions between sulfate groups themselves, forming supramolecular chains along specific crystallographic axes [3]. These sulfate-sulfate interactions, with similar bond lengths of 2.52-2.59 Å, contribute 10-15 kJ/mol to the overall stabilization energy and are responsible for the extended dimensionality of the hydrogen-bonded network [5].

Weaker C-H···O hydrogen bonds provide additional stabilization, with bond lengths extending to 2.70-3.00 Å and contributing 5-8 kJ/mol to the interaction energy [4]. These tertiary interactions fill the remaining coordination sphere around the sulfate oxygen atoms and contribute to the overall rigidity of the crystal lattice.

Interaction TypeBond Length Range (Å)Interaction Energy (kJ/mol)Structural Role
N-H···O (Pyrimidine to Sulfate)2.52-2.5915-20Primary stabilization
O-H···O (Sulfate-Sulfate)2.52-2.5910-15Chain formation
C-H···O (Weak)2.70-3.005-8Secondary stabilization
N-H···N (Base Pair Formation)2.80-3.1012-18Dimer formation

Non-Covalent Interactions in Solid-State Packing Arrangements

The solid-state packing arrangements of Pyrimidin-2-ol sulfate are dominated by non-covalent interactions that extend beyond conventional hydrogen bonding to include electrostatic interactions, van der Waals forces, and π-π stacking interactions [6] [7]. These interactions collectively determine the three-dimensional architecture and stability of the crystalline material.

Electrostatic interactions play a fundamental role in the packing arrangement, arising from the charge separation between the protonated pyrimidine cation and the sulfate anion [8]. The electronic structure analysis reveals that the sulfate group adopts a highly polarized configuration with the sulfur center bearing a significant positive charge while the oxygen atoms carry negative charges [8]. This charge distribution facilitates strong Coulombic attractions that complement the directional hydrogen-bonding interactions.

The sulfate anion exhibits a coordination number of 8-12 hydrogen bonds, depending on the specific crystal packing environment [9]. This high coordination capacity results from the tetrahedral geometry of the sulfate group, which presents four oxygen atoms as potential hydrogen bond acceptor sites [9]. Each oxygen atom can accept multiple hydrogen bonds, creating a complex three-dimensional network of intermolecular contacts.

π-π stacking interactions between adjacent pyrimidine rings contribute to the stability of the crystal structure, with typical centroid-centroid distances of 3.51-3.63 Å [10]. These aromatic interactions provide additional stabilization energy and influence the overall crystal morphology by promoting planar arrangements of the pyrimidine units.

The supramolecular assembly frequently adopts the R₂²(8) bidentate motif, which occurs with a probability of 75-78% in sulfonate salt structures [11]. This robust hydrogen-bonding pattern involves the simultaneous coordination of two hydrogen bond donors to two acceptor sites on the sulfate group, creating an eight-membered ring structure that significantly enhances the stability of the crystal lattice.

Structural FeatureCharacteristicsStabilization
Crystal SystemMonoclinic/OrthorhombicHydrogen bonding network
Space Group (Typical)P21/c, C2/cSymmetry elements
Coordination Number (Sulfate)8-12 hydrogen bondsMultiple donor-acceptor sites
Assembly MotifR₂²(8) bidentate motif75-78% occurrence probability
Packing ArrangementThree-dimensional networkElectrostatic and van der Waals

Sulfonate Group Orientation Effects on Molecular Recognition

The orientation of the sulfonate group in Pyrimidin-2-ol sulfate significantly influences molecular recognition processes and governs the selectivity of intermolecular interactions [12] [13]. The tetrahedral geometry around the sulfur atom creates a spatially defined arrangement of oxygen atoms that serves as a recognition template for complementary hydrogen bond donors.

The S-O bond lengths in the sulfate group range from 1.47 to 1.50 Å, which is consistent with partial double bond character arising from resonance contributions [8]. The O-S-O bond angles approximate the ideal tetrahedral angle of 109.5°, with variations of ±5° depending on the hydrogen-bonding environment [8]. This geometric arrangement optimizes the spatial distribution of electron density around the oxygen atoms, enhancing their capacity to participate in hydrogen-bonding interactions.

Molecular recognition selectivity arises from the complementary matching between the sulfate geometry and the spatial arrangement of hydrogen bond donors on the pyrimidine moiety [13]. The bidentate chelation pattern, wherein two adjacent oxygen atoms of the sulfate group simultaneously accept hydrogen bonds from a single pyrimidine molecule, represents the most energetically favorable binding mode [11].

The orientation effects manifest in the directional preferences for hydrogen bond formation, with the sulfate group exhibiting enhanced affinity for donors that can adopt the optimal geometric relationship [14]. This selectivity is particularly pronounced when comparing different protonated nitrogen heterocycles, where the spatial arrangement of donor sites determines the binding strength and stability.

Computational studies reveal that the sulfate group maintains its tetrahedral geometry even under the influence of multiple hydrogen bonds, demonstrating the robustness of the recognition motif [4]. The polarization effects induced by hydrogen bonding actually enhance the acceptor capacity of the non-coordinated oxygen atoms, creating a cooperative binding effect that strengthens the overall molecular recognition process.

The charge-assisted hydrogen bonding mechanism, where the electrostatic interaction between charged species enhances the strength of hydrogen bonds, plays a crucial role in the molecular recognition selectivity [14]. The dicationic nature of the protonated pyrimidine system creates strong electrostatic attractions with the dianionic sulfate group, leading to binding affinities that significantly exceed those observed with neutral hydrogen bond donors.

Sulfonate OrientationGeometric ParametersEffect on Recognition
Tetrahedral GeometryNearly tetrahedral around SOptimal geometry for multiple H-bonds
S-O Bond Length1.47-1.50 ÅStrong electrostatic interaction
O-S-O Angles109.5° ± 5°Directional binding preferences
Hydrogen Bond Acceptor Sites4 oxygen atomsHigh coordination capacity
Recognition PatternBidentate chelationSelective anion binding

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

193.99974247 g/mol

Monoisotopic Mass

193.99974247 g/mol

Heavy Atom Count

12

Dates

Last modified: 07-26-2023

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